XantPhos Pd G4

Description

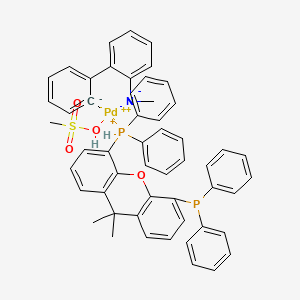

Structure

2D Structure

Properties

Molecular Formula |

C53H48NO4P2PdS+ |

|---|---|

Molecular Weight |

963.4 g/mol |

IUPAC Name |

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |

InChI |

InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |

InChI Key |

ZLZQKYJCQDYFIA-UHFFFAOYSA-O |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |

Origin of Product |

United States |

Performance and Applications of Xantphos Pd G4

Palladium-Catalyzed Carbon-Carbon (C–C) Bond Formation

Heck Reactions

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed formation of carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide or pseudohalide mdpi.com. This versatile transformation is instrumental in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials mdpi.com. The efficiency, substrate scope, and selectivity of Heck reactions are significantly influenced by the palladium catalyst system, particularly the choice of ligand, which dictates the reactivity and stability of the catalytic species.

This compound: A Precatalyst for Enhanced Catalysis

This compound is recognized as a generation 4 Buchwald precatalyst, distinguished by its incorporation of the wide-bite-angle diphosphine ligand, Xantphos sigmaaldrich.comsigmaaldrich.com. Buchwald precatalysts are specifically designed to offer enhanced stability, facile activation, and superior catalytic activity across a broad spectrum of cross-coupling reactions sigmaaldrich.comchemrxiv.org. This compound has been identified as a suitable catalyst for executing Heck reactions, among other palladium-catalyzed transformations sigmaaldrich.com. Its formulation as a precatalyst facilitates the rapid generation of the active palladium(0) species under reaction conditions, often obviating the need for external reducing agents and thereby promoting efficient catalytic cycles sigmaaldrich.com.

Catalytic Efficacy and Scope in Heck Transformations

General Suitability and Performance: this compound is noted for its effectiveness in catalyzing Heck reactions sigmaaldrich.com. The Xantphos ligand, characterized by its wide bite angle and electron-donating attributes, plays a critical role in stabilizing palladium intermediates and enhancing catalytic activity mdpi.comresearchgate.net. Palladium complexes that are ligated with Xantphos have demonstrated considerable catalytic performance in Heck coupling reactions, achieving high turnover numbers (TONs) and turnover frequencies (TOFs) researchgate.net. Specifically, Xantphos-ligated palladium systems have been reported to achieve TONs as high as 6 × 10⁶ and TOFs up to 4 × 10⁵ h⁻¹ in Heck reactions researchgate.net. Although detailed research findings specifically detailing the substrate scope and yields of Heck reactions catalyzed exclusively by this compound are not exhaustively presented in the provided search snippets, the general performance characteristics of Xantphos-ligated palladium catalysts suggest a high degree of efficacy for this precatalyst in such transformations sigmaaldrich.comchemrxiv.orgresearchgate.net. The inherent stability and efficient activation mechanisms of this compound contribute to its potential for achieving high yields and facilitating challenging coupling reactions sigmaaldrich.comchemrxiv.org.

Detailed Research Findings: While specific examples illustrating the substrate scope and yields of Heck reactions catalyzed solely by this compound are not comprehensively detailed within the accessible search results, the literature underscores the general effectiveness of Xantphos-ligated palladium catalysts. For instance, palladium(II) complexes stabilized by the wide-bite-angle Xantphos ligand have exhibited excellent catalytic activity in Heck coupling reactions, achieving high turnover numbers (TONs) and turnover frequencies (TOFs) researchgate.net. These findings highlight the ligand's capacity to foster robust and highly active catalytic species. Furthermore, this compound, as a component of the Buchwald precatalyst family, is engineered for high activity and broad applicability in various cross-coupling reactions, including the Heck reaction sigmaaldrich.comchemrxiv.org. The precatalyst's stability and efficient activation pathways are pivotal to its performance, enabling high catalytic turnover and potentially broad functional group tolerance sigmaaldrich.comchemrxiv.org. For example, palladium sources like (Xantphos)Pd(CH₂SiMe₃)₂ have demonstrated high catalyst TONs in Heck couplings chemrxiv.org.

Data Table: Performance Characteristics of this compound in Heck Reactions

| Feature | Detail | Source Index |

| Catalyst Precursor | This compound | sigmaaldrich.comsigmaaldrich.com |

| Ligand | Xantphos (wide-bite-angle diphosphine) | sigmaaldrich.comresearchgate.net |

| Generation | G4 (Buchwald Precatalyst) | sigmaaldrich.com |

| Suitability for Heck Rxn | Confirmed | sigmaaldrich.com |

| General Heck Performance | High Turnover Number (TON): up to 6 × 10⁶High Turnover Frequency (TOF): up to 4 × 10⁵ h⁻¹ (for Xantphos-ligated Pd systems) | researchgate.net |

| Key Features | Air, moisture, and thermally stable; Efficient activation; Potential for broad substrate scope and high yields | sigmaaldrich.comchemrxiv.org |

Compound List:

this compound

Xantphos

Palladium

Aryl halide

Vinyl halide

Alkene

Aryl bromide

Aryl chloride

Aryl pseudohalide

Styrene

4-bromoacetophenone

Methyl methacrylate (B99206) (MMA)

Pd(II) complexes of aryl dithiolates

Supramolecular coordination complexes [Pd₂(P∩P)₂(SC₁₂H₈S)]₂(OTf)₄

(Xantphos)Pd(CH₂SiMe₃)₂

Pd(II) dialkyl complex, DMPDAB–Pd–BTSM

(COD)Pd(CH₂SiMe₃)₂

Pd(0)

Pd(II)

Pd(OAc)₂

Pd₂(dba)₃

Pd(PPh₃)₄

Pd(dppf)Cl₂

[Xantphos Pd(allyl)]Cl

Diphosphine

Monodentate phosphine ligands

Buchwald precatalyst

Mechanistic Insights into Xantphos Pd G4 Catalysis

Precatalyst Activation and Formation of Active Catalytic Species

XantPhos Pd G4 is a fourth-generation Buchwald precatalyst, designed for stability under ambient conditions while allowing for the efficient and rapid generation of the active catalytic species under reaction conditions. sigmaaldrich.com

The this compound precatalyst features a palladium(II) center. For catalysis to commence, this must be reduced to the active palladium(0) species. This activation is typically achieved in situ through a base-promoted reductive elimination. ntnu.no The G4 precatalyst was developed to improve upon earlier generations by methylating the amino group of the biphenyl (B1667301) backbone. This modification leads to higher solubility and the formation of N-methyl carbazole (B46965) as a byproduct, which is generally less inhibitory than the carbazole generated from G2 and G3 precatalysts. sigmaaldrich.com The activation process of these palladacycle precatalysts involves deprotonation by a base, which then facilitates a C-N reductive elimination to yield the active L-Pd(0) species. ntnu.no

Table 1: Evolution of Buchwald Palladacycle Precatalysts

| Generation | Key Feature of Amine Moiety | Activation Characteristic | Byproduct |

|---|---|---|---|

| G1 | 2-phenylethan-1-amine | Requires deprotonation with a base. | Indoline |

| G2 | 2-aminobiphenyl (B1664054) | Higher acidity of the aromatic amine allows for activation with weaker bases at room temperature. ntnu.no | Carbazole |

| G3 | 2-aminobiphenyl with a methanesulfonate (B1217627) counter-ion | Improved stability and versatility with bulky ligands. sigmaaldrich.com | Carbazole |

| G4 | N-methyl-2-aminobiphenyl | Higher solubility and formation of a less inhibitory byproduct. sigmaaldrich.comresearchgate.net | N-methyl carbazole |

The structure of this compound is integral to its stability and activation mechanism. It possesses a six-membered chelated cyclic aminopalladium structure. This palladacycle design provides thermal and air stability to the precatalyst. The 2-aminobiphenyl scaffold is a key component, which, upon interaction with a base, undergoes reductive elimination to release the highly reactive, monoligated (XantPhos)Pd(0) species that enters the catalytic cycle. ntnu.nonih.gov This controlled release of the active catalyst minimizes the formation of palladium black and other inactive species, contributing to the high efficiency and reproducibility of reactions catalyzed by this compound.

Detailed Analysis of the Catalytic Cycle

Once the active (XantPhos)Pd(0) species is generated, it participates in the canonical cross-coupling catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

The first step in the catalytic cycle is the oxidative addition of an organic electrophile, typically an aryl halide or triflate, to the electron-rich (XantPhos)Pd(0) complex. This reaction involves the cleavage of the carbon-halide bond and the formation of a new palladium-carbon and palladium-halide bond, resulting in a square planar Pd(II) intermediate. The mechanism of oxidative addition can vary depending on the substrate and the ligand. For ligands with a wide bite angle like XantPhos, both a three-centered concerted mechanism and a nucleophilic displacement mechanism are possible. Kinetic studies on Buchwald-Hartwig amination reactions using this compound have indicated that the oxidative addition step can be turnover-limiting. nih.gov Specifically, a kinetic analysis revealed a positive order dependence on the aryl halide concentration, which is indicative of a turnover-limiting oxidative addition. nih.gov

Following oxidative addition, the transmetalation step occurs, where a nucleophilic coupling partner transfers its organic group to the palladium center, displacing the halide. The specific pathway for transmetalation is highly dependent on the nature of the nucleophile and the reaction conditions.

In Suzuki-Miyaura Coupling: The mechanism of transmetalation is complex and can proceed through different pathways. One proposed pathway involves the reaction of the L-Pd(aryl)(OH) species (formed by the exchange of the halide for a hydroxide (B78521) from the base) with a boronic acid. nih.gov Another pathway suggests the direct reaction of the L-Pd(aryl)(X) species with an "ate" complex of the organoboron reagent. nih.gov The choice of base and solvent system can significantly influence the operative pathway.

In Buchwald-Hartwig Amination: The amine substrate coordinates to the Pd(II) center. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. wikipedia.orgjk-sci.com This step prepares the complex for the final stage of the catalytic cycle.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple to form the desired product, and the palladium catalyst is regenerated in its Pd(0) oxidation state. The large bite angle of the XantPhos ligand is thought to facilitate this step by promoting a geometry that is favorable for C-C or C-N bond formation. researchgate.net

Table 2: Summary of Kinetic Findings on Turnover-Limiting Steps

| Reaction Type | Proposed Turnover-Limiting Step | Supporting Evidence | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Oxidative Addition | Positive order kinetics observed for the aryl halide. | nih.gov |

| Buchwald-Hartwig Amination | Ligand Dissociation | High concentrations of XantPhos inhibit the reaction rate due to the formation of Pd(Xantphos)₂. The rate of ligand dissociation from this species is slow. | capes.gov.brresearchgate.net |

Investigation of Intermediates and Off-Cycle Species

Mechanistic investigations into catalysis involving this compound have provided critical insights into the species formed during the reaction, including productive intermediates and deactivating off-cycle species. Understanding the nature and behavior of these complexes is essential for optimizing reaction conditions and predicting outcomes.

Identification and Characterization of Reaction Intermediates

The identification of transient species in palladium-catalyzed reactions is often challenging due to their low concentrations and sensitivity. researchgate.net However, various analytical techniques have been employed to characterize the intermediates involved in XantPhos-mediated catalysis. Studies using ³¹P NMR spectroscopy on mixtures of Pd₂(dba)₃ and the XantPhos ligand have successfully identified both (Xantphos)Pd(dba) and the bis-ligated complex, Pd(Xantphos)₂. capes.gov.brresearchgate.net

At high ligand concentrations, Pd(Xantphos)₂ is the predominant species observed. capes.gov.brresearchgate.net This complex is considered an off-cycle species, as its formation can inhibit the catalytic rate. capes.gov.brresearchgate.net The low reactivity of Pd(Xantphos)₂ is attributed to two primary factors: its general insolubility and a slow rate of Xantphos ligand dissociation, which is required to generate the catalytically active monoligated (Xantphos)Pd⁰ species. capes.gov.brresearchgate.net The rate of this ligand dissociation has been identified as a primary turnover-limiting factor. researchgate.net

To facilitate real-time monitoring of catalytic reactions by mass spectrometry, researchers have developed charged-tagged ligands. A dianionic disulfonated version of Xantphos has been used as a mechanistic probe, enabling the direct observation of metal complexes that would otherwise be neutral and invisible to electrospray ionization mass spectrometry (ESI-MS). researchgate.net

In specific applications, such as the Buchwald-Hartwig amination for the synthesis of complex molecules like Spiro-OMeTAD, the choice of ligand has a profound effect on the intermediates observed. nih.gov Time-course analysis using High-Performance Liquid Chromatography (HPLC) revealed that catalysis with this compound resulted in the clear presence of four distinct intermediate species, a stark contrast to systems utilizing certain monodentate phosphine (B1218219) ligands. nih.govtelescopeinnovations.com

Exploration of "Ring Walking" Phenomena in C–N Cross-Coupling

The phenomenon of "ring walking," where a metal catalyst migrates from one coupling site to another on the same molecule without dissociating into the bulk solution, is a key mechanistic pathway that can control regioselectivity in poly-functionalized molecules. telescopeinnovations.comresearchgate.net In the context of Buchwald-Hartwig C–N cross-coupling on polyhalogenated substrates, an in-depth mechanistic study was conducted to delineate authentic ring walking from diffusion-controlled coupling where the catalyst dissociates and re-associates. researchgate.net

| Catalyst System | Observed Intermediates | Ring Walking Behavior | Reference |

|---|---|---|---|

| Pd(OAc)₂ / P(t-Bu)₃ | Single intermediate | Promoted | telescopeinnovations.com |

| This compound | Four intermediates | Inhibited | nih.govtelescopeinnovations.com |

These findings highlight that the structural properties of the ligand, specifically its denticity, are a critical control element for regioselectivity in these complex coupling reactions. researchgate.netscribd.com

| Factor | Influence | Reference |

|---|---|---|

| High Xantphos Ligand Concentration | Promotes formation of the Pd(Xantphos)₂ resting state, potentially inhibiting the reaction rate. | capes.gov.brresearchgate.net |

| Ligand Denticity (Bidentate) | Inhibits the "ring walking" pathway. Governs regioselectivity. | telescopeinnovations.comresearchgate.net |

| Catalyst Resting State | Affects the overall turnover frequency but does not appear to influence the propensity for ring walking. | researchgate.netscribd.com |

Ligand Design Principles and Structure Activity Relationships in Xantphos Pd G4

The XantPhos Ligand Framework: A Bidentate Phosphine (B1218219)

XantPhos is an organophosphorus compound distinguished by its rigid heterocyclic xanthene core, which serves as a scaffold for two diphenylphosphino groups. rsc.org This specific arrangement defines it as a bidentate phosphine ligand, capable of coordinating to a metal center through two phosphorus atoms, thus forming a stable chelate ring.

Role of the Xanthene Backbone and Phosphine Substituents

The defining characteristic of the XantPhos ligand is its rigid xanthene backbone. This structural element is not merely a passive linker but plays a crucial role in dictating the geometry of the resulting metal complex. nsf.govresearchgate.net The rigidity of the backbone preorganizes the two phosphine donor groups, enforcing a specific spatial relationship between them. This rigidity contributes to the stability of the catalyst, making it robust and resistant to decomposition, even at elevated temperatures which can be necessary for unreactive substrates. reddit.com

The central oxygen atom within the xanthene framework is also significant as it prevents metalation of the ligand, a potential deactivation pathway. nsf.gov The diphenylphosphino substituents attached to the backbone are the direct points of coordination to the metal center. The electronic nature of these aryl groups can be modified to fine-tune the electron-donating properties of the ligand, which in turn influences the reactivity of the metal catalyst. rsc.org Furthermore, the steric bulk of these substituents plays a critical role in influencing the coordination sphere around the metal, which can affect substrate approach and product dissociation.

Impact of Ligand Bite Angle on Catalytic Performance

A key parameter in the design of bidentate phosphine ligands is the "bite angle," defined as the P-M-P angle in the metal complex. The rigid xanthene backbone of XantPhos enforces a particularly wide natural bite angle, calculated to be around 108-112°. rsc.orgmdpi.com This wide bite angle has a profound impact on the catalytic performance of the metal complex.

In rhodium-catalyzed hydroformylation, for instance, the bite angle of the diphosphine ligand is a critical determinant of regioselectivity. A systematic study of ligands with xanthene-like backbones demonstrated a clear correlation between an increasing bite angle and higher selectivity for the linear aldehyde product over the branched isomer. beilstein-journals.orgnih.gov With XantPhos, exceptional regioselectivity for the linear aldehyde (up to 98.3%) was achieved in the hydroformylation of 1-octene. beilstein-journals.org This high selectivity is attributed to the wide bite angle stabilizing a bis-equatorial coordination mode of the phosphine ligand in the trigonal bipyramidal intermediate, which disfavors the formation of the branched product. nsf.govresearchgate.net

The influence of the bite angle extends to palladium-catalyzed cross-coupling reactions, where it can affect the rates of key elementary steps such as reductive elimination. Ligands with larger bite angles are often observed to promote the reductive elimination step, which is frequently the turnover-limiting step in many cross-coupling cycles. nih.gov

| Ligand | Calculated Natural Bite Angle (°) | Linear Aldehyde Selectivity (%) | Isomerization (%) |

|---|---|---|---|

| DPEphos | 102.2 | 90.5 | 6.5 |

| Sixantphos | ~110 | 97.5 | 1.1 |

| Thixantphos | ~110 | 97.8 | 0.9 |

| Xantphos | ~110 | 98.3 | 0.6 |

Data sourced from Kranenburg et al., Organometallics 1995, 14 (6), 3081–3089. beilstein-journals.org

Comparative Ligand Studies

The efficacy of XantPhos as a ligand is best understood through comparison with other classes of phosphine ligands. These studies highlight the unique advantages conferred by its bidentate nature and wide bite angle.

XantPhos versus Monodentate Phosphines (e.g., P(tBu)₃)

Monodentate phosphines, such as tri(tert-butyl)phosphine (P(tBu)₃), are characterized by their steric bulk and strong electron-donating ability. These properties often lead to highly active catalysts for challenging cross-coupling reactions, including those involving unactivated aryl chlorides. researchgate.net The high reactivity of catalysts bearing bulky monodentate phosphines is often attributed to the formation of coordinatively unsaturated L₁Pd(0) species, which are highly active in the oxidative addition step. researchgate.net

However, the chelate effect provided by the bidentate coordination of XantPhos results in more stable palladium complexes compared to those formed with monodentate ligands. nih.gov This enhanced stability can be advantageous, preventing catalyst decomposition, especially in reactions requiring high temperatures. While monodentate ligands like P(tBu)₃ can be highly effective, their resulting catalysts can be more sensitive to deactivation by coordinating substrates or byproducts. reddit.com In contrast, the robust nature of the [Pd(XantPhos)] catalyst makes it a reliable choice for a broad range of applications. reddit.com

| Ligand | Catalyst Loading (mol %) | Time (h) | Yield (%) |

|---|---|---|---|

| P(tBu)₃ | 1.5 | 21 | >98 |

| Xantphos | 1.5 | 24 | <5 |

This table illustrates that for certain challenging substrates like aryl chlorides, bulky monodentate phosphines can be more effective. Data sourced from Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed. 1998, 37, 3387-3388.

XantPhos versus Other Bidentate Phosphines (e.g., RuPhos)

Within the class of bidentate phosphines, XantPhos is often compared to ligands from the Buchwald biarylphosphine family, such as RuPhos. RuPhos is a monodentate ligand, however, it is frequently used in similar applications as Xantphos. A key distinction lies in their structural rigidity and denticity. XantPhos, with its rigid backbone, offers a well-defined and predictable coordination geometry. In contrast, many biaryl phosphine ligands offer more flexibility.

In Buchwald-Hartwig amination reactions, both XantPhos and ligands like RuPhos are highly effective. However, their performance can vary depending on the specific substrates. For the amination of unactivated aryl chlorides, specialized ligands have been developed that outperform XantPhos. rsc.org For example, a derivative of Xantphos, NIXANTPHOS, has been shown to be superior for the Buchwald-Hartwig amination of unactivated aryl chlorides. rsc.org DFT studies comparing ligands like RuPhos and BrettPhos have shown that differences in steric hindrance and electronic structure can lead to different rate-limiting steps in the catalytic cycle. While XantPhos is a versatile and broadly applicable ligand, for particularly challenging transformations, more specialized ligands may offer superior performance.

| Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|

| BINAP | tBuONa | Toluene | 0 |

| DPEPhos | tBuONa | Toluene | 0 |

| Xantphos | Cs₂CO₃ | Dioxane | 45 |

| RuPhos | Cs₂CO₃ | Dioxane | 52 |

This table highlights the superior performance of RuPhos and Xantphos compared to other bidentate phosphines in a specific Buchwald-Hartwig coupling. Data sourced from Macfarlane, R. L. et al. Bioorg. Med. Chem. Lett. 2019, 29 (11), 1435-1438.

Influence of Ligand Steric and Electronic Properties

The catalytic activity of a metal complex is intricately linked to the steric and electronic properties of its supporting ligands. rsc.org In the case of XantPhos, these properties can be systematically varied to optimize catalyst performance for a specific application.

Electronic Properties: The electron-donating ability of the phosphine ligand influences the electron density at the metal center. More electron-donating ligands can enhance the rate of oxidative addition, a key step in many catalytic cycles. The electronic properties of XantPhos can be modulated by introducing electron-donating or electron-withdrawing substituents on the phenyl rings of the phosphine groups. This allows for the rational design of ligands with tailored electronic characteristics to meet the demands of a particular catalytic transformation. For example, replacing the phenyl groups with more electron-rich alkyl groups, such as tert-butyl, increases the basicity of the phosphine, which can lead to different catalytic activities.

Methodological Advancements and Analytical Approaches in Studying Xantphos Pd G4

Spectroscopic and Chromatographic Techniques for Reaction Monitoring

Real-time monitoring of catalytic reactions is crucial for understanding their progress and unraveling complex mechanistic pathways. Spectroscopic and chromatographic methods are at the forefront of these investigations, offering high-resolution data on the evolution of reactants, intermediates, and products.

Online HPLC-MS has emerged as a powerful tool for the real-time analysis of reactions catalyzed by XantPhos Pd G4. telescopeinnovations.comscribd.com This technique allows for the automated sampling, dilution, and analysis of reaction aliquots, providing a continuous stream of data on the concentration of various species over time. telescopeinnovations.com For instance, in the study of Buchwald-Hartwig amination reactions, online HPLC-MS has been employed to generate detailed temporal profiles from within an inert environment, which is essential for studying air-sensitive transformations. telescopeinnovations.com

In the investigation of a model system for the synthesis of triarylamines, the use of this compound was monitored using an automated analytical platform. telescopeinnovations.comscribd.com The time-course measurements revealed the presence of four distinct intermediates, which strongly suggested the inhibition of a "ring-walking" mechanism that was observed with other catalyst systems. telescopeinnovations.comscribd.com This level of detail is instrumental in understanding how the bidentate nature of the XantPhos ligand influences the reaction pathway. telescopeinnovations.com The ability to identify and quantify reaction components in real-time has proven invaluable for mechanistic studies and for optimizing reaction conditions. telescopeinnovations.com

Table 1: Intermediates Observed in a Model Reaction with Different Catalysts

| Catalyst System | Number of Intermediates Observed | Implied Mechanism |

|---|---|---|

| Pd(OAc)₂/P(tBu)₃ | 1 | Ring Walking |

| This compound | 4 | Ring Walking Inhibition |

| RuPhos Pd G4 | 1 | Ring Walking |

| PEPPSI-IPr | 1 | Ring Walking |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a fundamental technique for probing the structure and dynamics of phosphorus-containing compounds like this compound and its derivatives in solution. acs.orgrsc.orgkoreascience.kr By monitoring the changes in the ³¹P NMR chemical shifts, researchers can gain insights into ligand coordination, the formation of catalytic intermediates, and ligand exchange processes. acs.orgosti.gov

For palladium(0) complexes with tertiary phosphine (B1218219) ligands, variable-temperature ³¹P NMR spectroscopy can be used to identify the different species present in solution and to study the kinetics of phosphine exchange. rsc.org This information is critical for understanding the behavior of the active catalytic species generated from precatalysts like this compound. While specific studies focusing solely on this compound are detailed, the principles derived from studies of similar phosphine-palladium complexes are directly applicable. rsc.orgkoreascience.kr For example, the coordination of phosphine ligands to a palladium center induces a characteristic downfield shift in the ³¹P NMR spectrum, providing a handle to observe the catalyst's state during a reaction. acs.org

Kinetic Studies and Reaction Profiling

Kinetic analysis provides a quantitative understanding of reaction rates and the factors that influence them. For catalysts like this compound, kinetic studies are essential for elucidating reaction mechanisms and optimizing catalytic performance.

The acquisition of high-quality time course data is the foundation of any kinetic study. researchgate.net For reactions involving this compound, this typically involves systematically taking samples from the reaction mixture at various time points and analyzing them using techniques like HPLC. scribd.comresearchgate.net This data is then used to plot the concentration of reactants, intermediates, and products as a function of time. researchgate.net

In a comparative study of different palladium catalysts, the standard time course for a C-N cross-coupling reaction using this compound was meticulously recorded. researchgate.net The resulting kinetic profile, which showed the evolution of starting materials and intermediates, was distinct from that of monodentate phosphine ligand systems. researchgate.netnih.gov This data provided clear evidence that the choice of ligand has a profound impact on the reaction pathway. telescopeinnovations.comnih.gov

Table 2: Summary of Kinetic Experiments for a Model C-N Cross-Coupling Reaction

| Catalyst | Key Observation from Time Course Data |

|---|---|

| Pd(OAc)₂/P(tBu)₃ | Formation of a single dominant intermediate |

| This compound | Presence of four distinct intermediates |

| RuPhos Pd G4 | Behavior indicative of turnover-limiting reductive elimination |

| PEPPSI-IPr | Intermediate profile similar to monodentate ligands |

To gain deeper insights from the complex datasets generated by time course analysis, researchers often turn to mathematical modeling. researchgate.netnih.gov Software like COPASI (Complex Pathway Simulator) is used to build kinetic models that can simulate the behavior of the reaction network. researchgate.netnih.gov These models consist of a series of elementary reaction steps and their associated rate constants.

For the reaction catalyzed by this compound, a COPASI model was developed to understand the observed distribution of intermediates. researchgate.netnih.gov By starting with a simple model and adding complexity until the simulated data matched the experimental time course profile, researchers could test different mechanistic hypotheses. researchgate.netnih.gov The modeling for the this compound system required a more complex network of reactions to accurately reproduce the experimental data, in contrast to the simpler models that were sufficient for monodentate ligand systems. nih.gov This underscores the intricate role of the bidentate XantPhos ligand in the catalytic cycle. telescopeinnovations.comnih.gov

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the electronic structure, stability, and reactivity of palladium catalysts like this compound. acs.orgresearchgate.netnih.gov These theoretical calculations provide a molecular-level understanding of the catalytic cycle, including the structures of intermediates and the energy barriers of transition states. acs.org

While specific DFT studies exclusively on this compound are part of broader research, the general approach involves calculating the full catalytic cycle for related palladium diphosphine complexes. acs.org These studies help to elucidate the mechanisms of key steps such as oxidative addition, transmetalation, and reductive elimination. acs.orghuji.ac.il For instance, computational studies can predict the relative energies of different reaction pathways, providing a rationale for experimentally observed selectivity. acs.org Furthermore, in-silico studies have been used to investigate the electronic properties of palladacycle precatalysts, indicating that the electronic nature of the palladium center can be fine-tuned by modifying the ancillary ligands, which in turn affects the catalytic activity. nih.gov

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms of palladium-catalyzed cross-coupling reactions involving XantPhos ligands. researchgate.net These computational methods allow for the detailed examination of reaction pathways, including the characterization of transient intermediates and transition states that are often difficult to observe experimentally.

Computational, kinetic, and experimental studies have collectively indicated that for many cross-coupling reactions, the catalytic cycle, encompassing oxidative addition, transmetalation, and reductive elimination, proceeds through a monoligated palladium species. nih.gov The use of computational chemistry has been instrumental in the development of a range of diphosphine ligands based on the xanthene backbone, with tailored bite angles that significantly impact the stability and reactivity of the resulting transition metal complexes. acs.org

Kinetic studies, supported by DFT calculations, have been employed to understand the C-H arylation pathway. These investigations are consistent with a concerted metalation-deprotonation (CMD) mechanism, where a palladium-bound carbonate acts as the base. researchgate.net In this context, the XantPhos ligand is thought to facilitate the turnover-limiting inner-sphere CMD step through its hemilabile nature, while its characteristic wide bite angle contributes to a lower energy barrier for the subsequent reductive elimination step. researchgate.net

Furthermore, DFT and time-dependent DFT (TD-DFT) calculations have been utilized to study the photophysical properties of transition metal complexes, providing insights into their electronic structure. researchgate.net In the specific case of a sterically encumbered XantPhos-palladium compound, TD-DFT calculations have been performed to predict the UV-vis spectrum of mononuclear Pd(I) halide complexes, which are key intermediates in photoexcited palladium catalysis. chemrxiv.org

Table 1: Representative Applications of DFT in Studying XantPhos-Palladium Systems

| Area of Investigation | Key Findings | Computational Methods |

|---|---|---|

| Mechanistic Pathway | Identification of monoligated Pd species in the catalytic cycle. | DFT, Kinetic Modeling |

| C-H Activation | Elucidation of a concerted metalation-deprotonation (CMD) mechanism. | DFT |

| Ligand Effects | Understanding the role of the XantPhos bite angle in reaction barriers. | DFT |

| Photophysical Properties | Prediction of UV-vis spectra for key intermediates. | TD-DFT |

Ligand Parametrization and Data Science in Catalyst Design

The field of catalyst design is undergoing a paradigm shift, moving towards data-driven approaches to accelerate the discovery of new and improved catalytic systems. rsc.org Ligand parametrization, coupled with data science techniques, offers a systematic way to correlate ligand properties with catalytic performance, thereby enabling the rational design of catalysts like this compound.

The concept of catalysts informatics is central to this approach, which involves creating experimental catalyst databases and extracting knowledge from this data using data science tools. rsc.org For phosphine ligands, various parameters have been developed to quantify their steric and electronic properties. While the Tolman cone angle has been a valuable descriptor, it does not account for ligand flexibility. nih.gov More advanced parametrization methods are being developed to capture the nuanced effects of ligand structure on catalytic activity.

Data-driven workflows can be employed for the development and understanding of efficient catalytic protocols. nih.gov For instance, a data-driven predictive modeling workflow can be iterated to improve catalytic selectivity. This involves designing a training set of catalysts, predicting their performance in silico, and then experimentally validating the optimal candidates.

While specific data-driven models exclusively for this compound are not yet widely published, the general methodologies are highly applicable. For example, natural bond orbital (NBO) analyses of ligands such as NiXantphos, a deprotonatable analogue of XantPhos, have been used to compare atomic natural charges and understand their electronic effects. acs.org Such computational data can be used to build quantitative structure-activity relationship (QSAR) models to predict the performance of new ligand variations.

Table 2: Key Concepts in Data-Driven Catalyst Design for Phosphine Ligands

| Concept | Description | Potential Application to this compound |

|---|---|---|

| Catalysts Informatics | Designing catalysts from trends and patterns found in catalyst data. rsc.org | Building a database of XantPhos derivatives and their performance in various reactions to identify key structural features for high activity and selectivity. |

| Ligand Parametrization | Quantifying steric and electronic properties of ligands. | Developing specific parameters for XantPhos and its derivatives to be used in predictive models. |

| Predictive Modeling | Using statistical learning to predict catalyst performance. | Creating in silico models to screen new XantPhos-based ligands for improved catalytic properties before synthesis. |

| High-Throughput Experimentation | Rapidly screening a large number of catalysts and reaction conditions. | Generating large datasets on the performance of this compound under various conditions to train and validate data-driven models. |

Performance and Comparative Analysis with Other Buchwald Precatalysts

Comparative Studies of XantPhos Pd G4 with Other G3 and G4 Precatalysts

The development of successive generations of Buchwald precatalysts has been driven by the pursuit of enhanced catalytic performance, broader substrate scope, and improved reaction efficiency. Comparisons with other precatalysts highlight the specific advantages and limitations of each.

EPhos Pd G4

EPhos Pd G4 is recognized as a preferred precatalyst for palladium-catalyzed C-N cross-coupling reactions, particularly between primary amines and aryl halides, facilitating the synthesis of functionalized compounds sigmaaldrich.com. Its catalytic efficiency is attributed to a unique combination of its dicyclohexyl phosphine (B1218219) ligand and the methanesulfonate (B1217627) group, which imparts distinct electronic properties compared to similar palladium complexes smolecule.com. In some C-N coupling applications, EPhos G4 has demonstrated high yields with notably lower catalyst loadings (e.g., 0.5 mol% yielding 97% product) compared to other systems researchgate.net. While direct comparative yield data for this compound versus EPhos Pd G4 in identical reactions are not explicitly provided in the analyzed snippets, both are considered highly active catalysts within the Buchwald precatalyst family.

RuPhos Pd G4

Comparative studies have evaluated the performance of various Buchwald precatalysts in specific cross-coupling reactions. In a C-S cross-coupling reaction involving aromatic thiols, RuPhos Pd G4 demonstrated a high yield of 95% when used with a lithium bis(trimethylsilyl)amide (LiHMDS) base. In contrast, the XantPhos Pd G3 precatalyst showed significantly lower yields, achieving only 14% with LiHMDS and 2% with triethylamine (B128534) (NEt₃) under similar conditions mit.edu. Both this compound and RuPhos Pd G4 have also been subjects of time course studies in the context of Buchwald-Hartwig amination, suggesting their active participation in these transformations researchgate.netnih.gov.

XPhos Pd G4

XPhos Pd G4 is known for its ability to efficiently produce biaryl compounds in very high yields sigmaaldrich.com. In a comparative study examining Suzuki and Buchwald couplings, XPhos Pd G3 precatalysts were found to couple unstable boronic acids with challenging substrates under mild conditions sigmaaldrich.com. However, one study indicated that XPhos Pd G4 did not offer statistically significant advantages over G3 precatalysts concerning product yield and production cost in their specific screening of Suzuki and Buchwald couplings enamine.net. In Buchwald-Hartwig amination studies, XPhos Pd G4 was observed to exhibit distinct intermediate evolution patterns compared to other catalytic systems nih.gov.

BrettPhos Pd G3 and G4

The BrettPhos family of precatalysts, including both G3 and G4 generations, has shown excellent efficacy in the N-arylation of primary and secondary amines sigmaaldrich.com. In a comparative C-S cross-coupling study, BrettPhos Pd G4 yielded 35% with a LiHMDS base, whereas RuPhos Pd G4 achieved 95% and XantPhos Pd G3 yielded 14% under the same conditions mit.edu. The bulkier tBuBrettPhos Pd G3 precatalyst is noted for its efficiency in the arylation of primary amides and its tolerance to functional diversity sigmaaldrich.com.

Compound List

this compound

EPhos Pd G4

RuPhos Pd G4

XPhos Pd G4

BrettPhos Pd G3

BrettPhos Pd G4

tBuBrettPhos Pd G3

XantPhos Pd G3

Other Dialkylbiarylphosphine-Based Precatalysts (e.g., VPhos Pd G4, RockPhos Pd G3, tBuBrettPhos Pd G3, GPhos Pd G4)

The Buchwald precatalyst family encompasses several generations (G1 through G6), each offering improvements in stability, solubility, and catalytic activity. The third (G3) and fourth (G4) generation precatalysts, in particular, are characterized by their air, moisture, and thermal stability, along with good solubility in common organic solvents. This enhanced stability and solubility contribute to their robust performance and ease of handling compared to earlier generations or traditional palladium sources like Pd(dba)₂ or Pd(OAc)₂ sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com.

This compound is distinguished by its high activity in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi, Sonogashira, Stille, Heck, and Hiyama couplings sigmaaldrich.com. It is particularly noted for its efficacy in low-temperature aminocarbonylations of (hetero)aryl bromides and for coupling unstable boronic acids that are prone to protodeboronation, requiring rapid precatalyst activation and high catalytic activity sigmaaldrich.com.

Comparative Performance Overview:

When compared to other dialkylbiarylphosphine-based precatalysts, this compound demonstrates competitive or superior performance in several key transformations.

Suzuki-Miyaura Coupling: Both XantPhos Pd G3 and this compound are highly effective for the Suzuki-Miyaura coupling of unstable boronic acids. They facilitate rapid activation and high catalytic activity, leading to biaryl products in very high yields sigmaaldrich.com. While G3 precatalysts can couple challenging substrates like electron-rich, sterically hindered, and heteroaryl chlorides under mild conditions (room temperature to 40 °C) with short reaction times, G4 variants maintain this high efficacy sigmaaldrich.com.

Buchwald-Hartwig Amination: In studies comparing related Buchwald precatalysts, such as the RuPhos series, the G4 generation (RuPhos Pd G4) often exhibited superior activity compared to G3 (RuPhos Pd G3) and G5 (RuPhos Pd G5) precatalysts in N-arylation reactions. For instance, in the N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene, RuPhos Pd G4 led to a 55% yield, significantly outperforming RuPhos Pd G3 (3% yield) and RuPhos Pd G5 (27% yield) digitellinc.com. This compound has also demonstrated good performance in Buchwald-Hartwig amination studies researchgate.net.

Negishi Coupling: Palladacycle precatalysts ligated with XPhos have shown excellent results in Negishi cross-couplings. For example, a specific palladacycle precatalyst with XPhos facilitated the coupling of p-tolylzinc chloride and 2-bromoanisole (B166433) in 92% yield within 20 minutes, outperforming traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ mit.edu. VPhos Pd G4 is noted for its utility in Lipshutz–Negishi cross-coupling reactions of alkyl halides with aryl electrophiles sigmaaldrich.com.

Aminocarbonylation: this compound is particularly effective for low-temperature aminocarbonylations of (hetero)aryl bromides, yielding challenging products in very good yields with only a slight excess of CO sigmaaldrich.com. In alkoxycarbonylation reactions, this compound (Pd-1) improved yields compared to dppf Pd G4 acs.org.

C-O Coupling: While tBuBrettPhos Pd G3 is highlighted for C-O cross-coupling of aryl halides with alcohols, this compound also demonstrates utility in such transformations, including coupling with potassium and cesium hydroxides to form hydroxylated heteroarenes sigmaaldrich.com.

Although G3 and G4 precatalysts generally offer optimal results in automated synthesis and cross-coupling reactions, some studies suggest that for specific reactions, the performance difference between G3 and G4 variants of the same ligand might not always be statistically significant in terms of product yield and cost enamine.net. However, the G4 generation generally offers improved solubility and maintains excellent catalytic activity sigmaaldrich-jp.com.

Comparative Performance Data in Cross-Coupling Reactions

The following table summarizes the performance of this compound and other specified Buchwald precatalysts in various cross-coupling reactions, based on reported findings.

| Precatalyst | Reaction Type | Substrate Example | Yield | Reaction Time | Catalyst Loading | Citation(s) |

| This compound | Negishi Coupling | p-tolylzinc chloride + 2-bromoanisole | 92% | 20 min | 0.1% Pd | mit.edu |

| This compound | Alkoxycarbonylation | Arylsulfoniums with alcohols | 86% | Not specified | Not specified | acs.org |

| This compound | Aminocarbonylation | (Hetero)aryl bromides | Very Good | Low Temp | Low | sigmaaldrich.com |

| This compound | Suzuki-Miyaura Coupling | Unstable boronic acids | Very High | Not specified | Not specified | sigmaaldrich.com |

| VPhos Pd G4 | Lipshutz–Negishi Coupling | Alkyl halides with aryl electrophiles | Not specified | Rapid | Not specified | sigmaaldrich.com |

| RockPhos Pd G3 | Not specified | Not specified | Not specified | Not specified | Not specified | mit.edu |

| tBuBrettPhos Pd G3 | C-O Coupling | Aryl halides with primary alcohols | Good to Excellent | Not specified | Not specified | sigmaaldrich.com |

| tBuBrettPhos Pd G3 | Buchwald-Hartwig Amination | Hindered amines with aryl chlorides/bromides | Not specified | Not specified | Not specified | sigmaaldrich.com |

| GPhos Pd G4 | Not specified | Not specified | Not specified | Not specified | Not specified | mit.edu |

| RuPhos Pd G4 | Buchwald-Hartwig Amination | Morpholine + 1-chloro-4-fluorobenzene | 55% | Not specified | Not specified | digitellinc.com |

| RuPhos Pd G3 | Buchwald-Hartwig Amination | Morpholine + 1-chloro-4-fluorobenzene | 3% | Not specified | Not specified | digitellinc.com |

Substrate Scope and Functional Group Tolerance

This compound exhibits a broad substrate scope and remarkable functional group tolerance, making it a versatile tool for complex molecule synthesis. Its design allows for efficient catalysis across a wide range of cross-coupling reactions, accommodating various types of aryl halides, pseudohalides, and nucleophiles.

Key Aspects of Substrate Scope and Functional Group Tolerance:

Diverse Coupling Reactions: this compound is effective in a wide array of palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi, Sonogashira, Stille, Heck, and Hiyama couplings sigmaaldrich.com. This versatility allows for the formation of C-C, C-N, C-O, C-S, and other critical bonds.

Aryl Halides and Pseudohalides: The precatalyst is efficient in coupling with various aryl halides (chlorides, bromides, iodides) and pseudohalides (e.g., triflates) sigmaaldrich-jp.com.

Challenging Substrates:

Unstable Boronic Acids: this compound excels in Suzuki-Miyaura couplings involving unstable boronic acids that are susceptible to protodeboronation, owing to its rapid activation and high catalytic activity sigmaaldrich.com.

Sterically Hindered and Electron-Rich Substrates: It is capable of coupling with sterically hindered and electron-rich substrates, including heteroaryl chlorides sigmaaldrich.com.

Aryl Esters: While not explicitly detailed for this compound, related Buchwald precatalysts have demonstrated the ability to couple aryl esters under mild conditions, a transformation that traditionally requires harsh conditions nih.gov.

Functional Group Compatibility:

Carbonyl, Cyano, Halo, and Sulfonyl Groups: In aminocarbonylation reactions of arylsulfoniums, functional groups such as carbonyl, cyano, halo, and sulfonyl were well tolerated by the Xantphos-ligated palladium system acs.org.

Amides, Indoles, and Alcohols: The precatalyst can readily arylate amides and shows resistance to competitive arylation of indole (B1671886) and unprotected alcohol groups in certain substrates sigmaaldrich.com.

Alcohols and Hydroxides: this compound facilitates C-O cross-coupling of aryl halides with a broad spectrum of primary alcohols, methanol, and ethanol. It also enables the coupling of potassium and cesium hydroxides with (hetero)aryl halides to produce hydroxylated heteroarenes in good to excellent yields sigmaaldrich.com.

Azaarylmethylamines: In carbonylative arylation reactions, a similar NIXANTPHOS-based palladium catalyst demonstrated broad substrate scope and good tolerance of functional groups when reacting with various azaarylmethylamines (containing pyridyl, quinolinyl, and pyrimidyl moieties) and acyclic/cyclic amines rsc.org.

The ability of this compound to perform reliably with a wide range of substrates and functional groups under mild conditions underscores its utility in synthesizing complex organic molecules, from pharmaceuticals to agrochemicals.

Scalability and Green Chemistry Aspects in Xantphos Pd G4 Catalysis

Considerations for Reaction Design and Optimization

XantPhos Pd G4 is recognized for its notable stability under ambient conditions. As a fourth-generation Buchwald precatalyst, it is designed to be air- and moisture-stable, a significant advantage for practical applications as it does not require handling in a glovebox. rsc.orgnih.gov This inherent stability simplifies experimental setup and contributes to the reproducibility of catalytic reactions. The compound is a yellow solid with stable chemical properties, owing to its six-membered chelated cyclic aminopalladium structure. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1621274-19-8 |

| Molecular Formula | C₅₃H₄₇NO₄P₂PdS |

| Molecular Weight | 962.38 g/mol |

| Appearance | Yellow solid |

| Stability | Air and moisture stable |

| Solubility | Soluble in most organic solvents |

Research into Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry. This involves not only the use of efficient and selective catalysts but also the consideration of the entire process, including solvent choice, energy consumption, and waste generation. The use of Buchwald precatalysts, including the G4 series, is a step towards more sustainable cross-coupling reactions due to their high efficiency, which allows for lower catalyst loadings and often milder reaction conditions. sigmaaldrich.com

The principles of green chemistry provide a framework for assessing the sustainability of chemical processes. Metrics such as atom economy, E-factor, and Process Mass Intensity (PMI) are used to quantify the environmental impact of a reaction. mdpi.com While specific green chemistry metrics for reactions catalyzed by this compound are not extensively reported, the inherent advantages of this precatalyst, such as high activity and stability, contribute positively to these metrics by enabling lower catalyst usage and potentially reducing the need for extensive purification, thereby minimizing waste. sigmaaldrich.com

Future research in this area will likely focus on the lifecycle assessment of processes utilizing this compound and the development of catalytic systems that employ greener solvents, such as water or bio-derived solvents, and further explore energy-efficient technologies like electrochemistry, continuous flow, and mechanochemistry.

Strategies for Achieving Lower Catalyst Loadings and Improved Atom Economy

A key objective in sustainable chemistry is to maximize the efficiency of chemical transformations, which involves minimizing waste and the use of auxiliary substances. For palladium-catalyzed reactions, this translates to achieving high product yields with the lowest possible catalyst loading and maximizing the incorporation of reactant atoms into the final product, a concept known as atom economy. The development of highly active and stable precatalysts like "this compound" is a significant step towards achieving these goals.

The fourth-generation Buchwald precatalysts, including "this compound," are designed for efficient and rapid generation of the active monoligated Pd(0) species, which is crucial for high catalytic turnover. nih.gov This high reactivity allows for significantly lower catalyst loadings compared to traditional palladium sources, often in the parts-per-million (ppm) range, without compromising reaction efficiency. nih.gov Lowering the catalyst loading not only reduces the cost of the process but also minimizes the amount of residual palladium in the final product, which is a critical consideration, particularly in the pharmaceutical industry.

Strategies to achieve lower catalyst loadings with "this compound" often involve a combination of rational catalyst design, reaction optimization, and the use of advanced reaction technologies. High-throughput screening (HTS) techniques can be employed to rapidly screen a wide range of reaction parameters, including catalyst loading, ligand-to-metal ratio, base, solvent, and temperature, to identify the optimal conditions for a specific transformation. nih.gov

The following table presents examples of low catalyst loadings achieved in various cross-coupling reactions using Buchwald precatalysts, illustrating the potential for "this compound" in promoting atom-economical transformations.

| Reaction Type | Catalyst System | Catalyst Loading (mol%) | Yield | Reference |

|---|---|---|---|---|

| N-arylation of 4-haloanisoles | BrettPhos Pd G3/G4 | 0.01 | Excellent | nih.gov |

| Amination of Aryl Halides | 6c/L3 | 0.01 - 0.5 | High | preprints.org |

| Suzuki-Miyaura Coupling | Pd(OAc)2/PPh3 | <0.2 | >96% (crude) | mdpi.com |

| Suzuki-Miyaura Coupling | XPhos-Pd Precatalysts | <1 | Low conversion | nih.gov |

By enabling reactions to proceed with high efficiency at very low catalyst concentrations, "this compound" and related precatalysts play a crucial role in advancing the principles of green chemistry, leading to more sustainable and economically viable chemical manufacturing processes.

Q & A

Q. What are the standard reaction conditions and substrates for XantPhos Pd G4 in C–N cross-coupling?

this compound is optimized for Buchwald-Hartwig amination and aminocarbonylation of (hetero)aryl bromides at low temperatures (often <100°C). Key substrates include aryl bromides and primary/secondary amines. Reactions typically use mild bases (e.g., Cs2CO3) and tolerate functional groups due to the ligand’s wide bite angle (∼108°), which stabilizes the palladium center . For aminocarbonylation, CO gas is introduced in slight excess (1.1–2 equiv) to achieve high yields .

Q. How does this compound differ from other Pd precatalysts in terms of stability and handling?

this compound is air- and moisture-stable, unlike earlier Pd catalysts requiring inert atmospheres. This stability stems from the G4 framework, which encapsulates the Pd center in a robust ligand matrix. However, solubility in common solvents (e.g., THF, toluene) varies; pre-dissolving the catalyst in warm solvent is recommended to avoid inactive aggregates .

Q. What analytical techniques are suitable for monitoring this compound-mediated reactions?

DirectInject-LC™ enables real-time analysis of intermediates and products in air-sensitive reactions (e.g., SpiroOMeTAD synthesis). NMR (31P/1H) is critical for tracking ligand coordination and Pd speciation, while COPASI kinetic modeling validates reaction progress by overlaying experimental and simulated time-course data .

Advanced Research Questions

Q. How can ligand structure and Pd:ligand ratios influence catalytic activity and selectivity?

The XantPhos ligand’s rigid xanthene backbone creates a large bite angle, favoring mono-ligated Pd intermediates that enhance oxidative addition and reductive elimination. Excess ligand (Pd:ligand >1:1) forms less active Pd(XantPhos)2 species, reducing turnover. Kinetic studies using variable ligand ratios and calorimetry reveal optimal activity at Pd:ligand = 1:1.5 . Magnetic transfer NMR experiments further confirm dynamic ligand exchange during catalysis .

Q. What methodologies resolve contradictions in reaction outcomes (e.g., competing ring-walking vs. diffusion-controlled pathways)?

Conflicting mechanistic data (e.g., intermediate accumulation vs. rapid turnover) can arise from competing pathways. To differentiate:

- Use time-resolved DirectInject-LC™ to track intermediates (e.g., Pd-aryl vs. Pd-amido species) .

- Compare kinetic profiles under varying temperatures: ring-walking is thermally activated, while diffusion control shows minimal temperature dependence .

- Validate with DFT calculations to map energy barriers for alternative pathways .

Q. How can researchers design kinetic models for this compound-catalyzed reactions?

COPASI-based models integrate experimental data (e.g., substrate consumption, intermediate concentrations) to simulate reaction networks. Key steps:

- Define elementary steps (oxidative addition, ligand exchange, reductive elimination).

- Input rate constants derived from Arrhenius plots or literature analogs.

- Validate by overlaying experimental vs. modeled time courses (Fig. 6 in ). Adjust parameters (e.g., activation energy) iteratively to minimize residuals.

Q. What strategies optimize this compound for challenging substrates (e.g., sterically hindered amines)?

Steric hindrance slows reductive elimination. Mitigation approaches include:

- Increasing reaction temperature (80–100°C) to accelerate Pd–N bond cleavage.

- Using bulky additives (e.g., LiOtBu) to destabilize Pd-amido intermediates, favoring product release.

- Screening alternative G4 precatalysts (e.g., RuPhos Pd G4) with smaller bite angles for hindered systems .

Methodological Guidelines

- For reproducibility : Report Pd:ligand ratios, solvent purity, and CO pressure (if applicable). Inconsistent yields often stem from trace oxygen or moisture degrading the catalyst .

- For mechanistic studies : Combine NMR (speciation), kinetics (rate laws), and computational modeling to resolve ambiguities. Example: 31P NMR identified Pd(XantPhos)2 as an off-cycle species in low-activity systems .

- For data interpretation : Use error bars (standard deviation) and statistical tests (t-tests, ANOVA) when comparing reaction outcomes. Raw data should be archived in appendices for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.